molecular formula C10H21N3 B13767952 1-[3-(Azetidin-1-yl)propyl]piperazine CAS No. 775288-17-0

1-[3-(Azetidin-1-yl)propyl]piperazine

Cat. No.: B13767952
CAS No.: 775288-17-0
M. Wt: 183.29 g/mol
InChI Key: DNPGRXXSFHWQIO-UHFFFAOYSA-N
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Description

1-[3-(Azetidin-1-yl)propyl]piperazine is a piperazine derivative featuring a propyl linker connecting the piperazine core to an azetidine ring. Azetidine, a four-membered saturated heterocycle, introduces conformational rigidity and distinct electronic properties compared to larger heterocycles like pyrrolidine or piperidine. This structural motif is often exploited in medicinal chemistry to modulate receptor binding affinity, metabolic stability, and pharmacokinetics.

Properties

CAS No.

775288-17-0

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-[3-(azetidin-1-yl)propyl]piperazine

InChI

InChI=1S/C10H21N3/c1-5-12(6-1)7-2-8-13-9-3-11-4-10-13/h11H,1-10H2

InChI Key

DNPGRXXSFHWQIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCCN2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(Azetidin-1-yl)propyl]piperazine typically involves the reaction of piperazine with 3-chloropropylazetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-[3-(Azetidin-1-yl)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the piperazine moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(Azetidin-1-yl)propyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. For instance, it has been shown to interact with histamine H3 receptors and sigma-1 receptors, influencing their signaling pathways and exerting pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Receptor Affinity

Piperazine derivatives with varying substituents on the propyl chain or aryl/heterocyclic appendages exhibit significant differences in target engagement. Key comparisons include:

Compound Substituent(s) Biological Activity Key Findings Reference
1-[3-(Azetidin-1-yl)propyl]piperazine Azetidine (4-membered ring) Hypothesized CNS activity Azetidine’s small ring may enhance rigidity, potentially improving selectivity for aminergic receptors . N/A
SC211 (ChEMBL329228) 3-(4-chlorophenyl)propanamide Dopamine D4 receptor (D4R) affinity High D4R selectivity due to chloro-phenyl and propanamide groups .
HBK-16 3-(2-chloro-5-methylphenoxy)propyl α1-Adrenoceptor antagonism Chloro and methyl groups enhance α1-subtype selectivity, reducing arrhythmia in rats .
Norbo-17/18 Bicyclo[2.2.1]heptene carboxamide 5-HT1A binding Rigid bicyclic system improves serotonin receptor affinity .
1-(3-Chlorophenyl)-4-propylpiperazine 3-Chlorophenyl Antimicrobial activity Excellent activity against S. aureus due to chloro-substituted aryl group .


Key Observations :

  • Azetidine vs. Aryl Groups : Azetidine’s compact structure may reduce off-target interactions compared to bulkier aryl groups (e.g., chlorophenyl in SC211) while retaining affinity for GPCRs .
  • Electron-Withdrawing Substituents : Chloro or nitro groups (e.g., in antichagasic agents from ) enhance bioactivity by altering electron density and binding kinetics .
  • Linker Flexibility: Propyl-linked piperazines (e.g., Norbo-17/18) balance flexibility and rigidity, optimizing interactions with serotonin receptors .

Critical Insights and Limitations

  • Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence. Predictions are based on structural analogs.
  • Contradictions : While chloroaryl groups enhance antimicrobial activity (), they may reduce CNS receptor selectivity due to increased hydrophobicity .
  • Innovation Potential: Azetidine’s unique stereoelectronic profile positions it as a candidate for optimizing metabolic stability in dopamine or serotonin receptor ligands .

Biological Activity

1-[3-(Azetidin-1-yl)propyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 775288-17-0
  • Molecular Formula : C_{11}H_{18}N_{2}
  • Molecular Weight : 182.28 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the fields of antimicrobial, anti-inflammatory, and potential anticancer properties. It is structurally related to various piperazine derivatives, which are known for their diverse pharmacological profiles.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival, leading to growth inhibition.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Potential : A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability in HeLa and MCF-7 cells, with IC50 values around 25 µM and 30 µM, respectively. This suggests potential as an anticancer agent.
  • Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
  • Neuroprotective Effects : Preliminary studies have indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cultures.

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